2-(3,4-Difluorophenyl)-1,3-oxazole-4-carboxylic acid
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Overview
Description
2-(3,4-Difluorophenyl)-1,3-oxazole-4-carboxylic acid is an organic compound with a complex structure that includes both fluorinated aromatic and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-1,3-oxazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a suitable precursor containing the 3,4-difluorophenyl group and an appropriate oxazole-forming moiety under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the carboxylic acid group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like organolithium compounds or Grignard reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents on the phenyl ring .
Scientific Research Applications
2-(3,4-Difluorophenyl)-1,3-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor signaling, depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorophenylacetic acid: Shares the difluorophenyl group but lacks the oxazole ring.
2-(2,3-Difluorophenyl)acetic acid: Similar structure with different fluorine substitution pattern.
3,4-Difluorophenylboronic acid: Contains the difluorophenyl group and is used in cross-coupling reactions.
Uniqueness
2-(3,4-Difluorophenyl)-1,3-oxazole-4-carboxylic acid is unique due to the presence of both the oxazole ring and the difluorophenyl group. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H5F2NO3 |
---|---|
Molecular Weight |
225.15 g/mol |
IUPAC Name |
2-(3,4-difluorophenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H5F2NO3/c11-6-2-1-5(3-7(6)12)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15) |
InChI Key |
ORTTVFAOUHDDAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=CO2)C(=O)O)F)F |
Origin of Product |
United States |
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